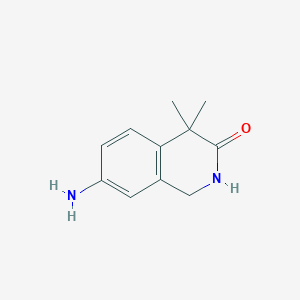

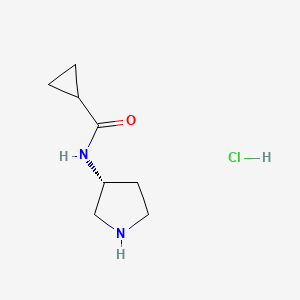

![molecular formula C15H16N4O3S B2643756 Methyl 4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzoate CAS No. 2097864-61-2](/img/structure/B2643756.png)

Methyl 4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3,4-Thiadiazole is a heterocyclic compound that forms a large part of organic chemistry and is of immense importance biologically and industrially . It’s a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .

Synthesis Analysis

1,3,4-Thiadiazole derivatives can be synthesized using various methods. For instance, a series of 1,3,4-thiadiazole derivatives were designed and synthesized using N - (4-nitrophenyl)acetohydrazonoyl bromide and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one as starting materials .Molecular Structure Analysis

The molecular structure of a compound determines its requirement for various pharmacological activities. The majority of pharmaceuticals and biologically active agrochemicals are heterocyclic . One striking structural feature inherent to heterocycles lies in their ability to manifest substituents around a core scaffold in defined three-dimensional representations .Chemical Reactions Analysis

The chemical reactions of 1,3,4-thiadiazole derivatives are diverse and can lead to a wide range of therapeutic activities. For instance, the reaction of N - (4-nitrophenyl)acetohydrazonoyl bromide with 2- [ (methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can be determined using various analytical techniques such as 1 H NMR, 13 C NMR, IR, MS, and elemental analysis .Aplicaciones Científicas De Investigación

- A study synthesized 15 new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and evaluated their in vitro antimicrobial activity .

- Some derivatives exhibited inhibition of paw edema, suggesting potential anti-inflammatory activity .

- Certain derivatives showed considerable antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa .

Antimicrobial Activity

Anti-Inflammatory Potential

Antibacterial Agents

Organic Synthesis and Characterization

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3S/c1-22-15(21)12-4-2-11(3-5-12)14(20)19-8-6-18(7-9-19)13-10-16-23-17-13/h2-5,10H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWSVSPKNYHBKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

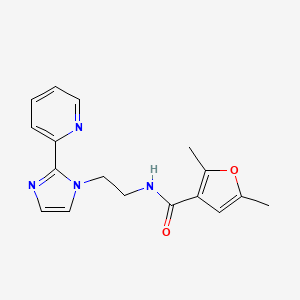

![1-(6-Methoxyspiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-yl)prop-2-en-1-one](/img/structure/B2643675.png)

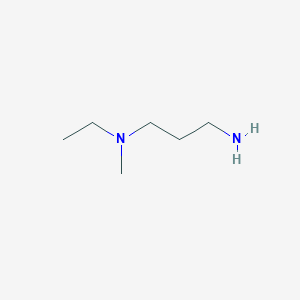

![3-[1-(5-Fluoropyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2643676.png)

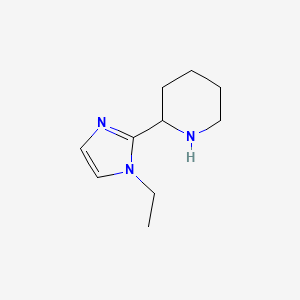

![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide](/img/structure/B2643684.png)

![4-(2,2-Difluoroethoxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2643687.png)

![Ethyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B2643694.png)

![5-amino-N-(5-chloro-2-methoxyphenyl)-1-[2-(2,6-dimethylanilino)-2-oxoethyl]triazole-4-carboxamide](/img/structure/B2643695.png)